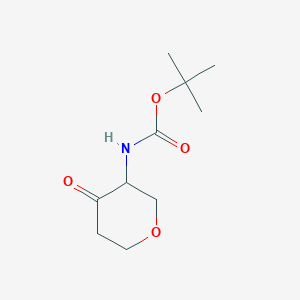

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-oxooxan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBAJAHBZWVPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that eventually leads to the desired carbamate product . The reaction conditions often include the use of a strong acid like trifluoroacetic acid for the removal of the protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the carbamate group .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate primarily undergoes deprotection reactions, where the protecting group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or through thermal decomposition . The compound can also participate in substitution reactions where the carbamate group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, heat.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then undergo further reactions to form more complex molecules .

Scientific Research Applications

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a protecting group for amines during multi-step synthesis processes, allowing for the selective transformation of other functional groups without interference . In biology and medicine, it is used in the synthesis of peptides and other biologically active molecules, where protecting groups are crucial for the stepwise assembly of complex structures .

Mechanism of Action

The mechanism by which tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the formation of a stable carbamate group that protects the amine functionality. The protecting group can be selectively removed under specific conditions, such as the presence of strong acids or heat, to reveal the free amine . This selective deprotection allows for the controlled synthesis of complex molecules by preventing unwanted reactions at the amine site .

Comparison with Similar Compounds

Reactivity and Functionalization

- 4-Oxo Group : The ketone in the target compound enables reactions such as Grignard additions or reductive amination, which are less feasible in analogs like the cyclohexane or bicyclic derivatives lacking electrophilic sites .

- Carbamate Stability: The tert-butyl carbamate group provides hydrolytic stability under basic conditions, similar to analogs in –3. However, the oxane ring’s oxygen may slightly increase susceptibility to acid-catalyzed cleavage compared to non-oxygenated scaffolds .

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

Tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 477584-38-6, is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group attached to a tetrahydro-pyran ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its stability and reactivity under various conditions. The molecular formula for this compound is C_{11}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 225.29 g/mol .

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor and modulate various biological pathways. The carbamate group provides stability, allowing it to interact favorably with biological targets. Similar compounds have been shown to exhibit significant anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic potential in these areas .

Case Studies and Research Findings

-

Anticancer Activity :

- A study indicated that related compounds with a similar structural framework demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific pathways that are critical for cancer cell proliferation .

- For instance, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial functions .

-

Anti-inflammatory Properties :

- Research has highlighted the potential of carbamate derivatives in reducing inflammation through the modulation of cytokine production. This effect is attributed to the inhibition of enzymes involved in inflammatory pathways .

-

Enzyme Inhibition :

- Studies have shown that carbamate compounds can inhibit acetylcholinesterase activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Used as a protecting group; limited biological activity |

| N-Boc-protected amines | Contains a Boc group | Useful in peptide synthesis; moderate reactivity |

| Benzyl carbamate | Aromatic ring attached | Exhibits different reactivity patterns; potential anticancer activity |

| Ethyl carbamate | Ethyl group instead of tert-butyl | Varies in solubility; some anti-inflammatory properties |

This compound stands out due to its unique tetrahydropyran structure combined with the stability provided by the tert-butyl group, making it particularly useful in specialized organic syntheses and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

- Nucleophilic Addition-Elimination :

- The reaction typically involves di-tert-butyl dicarbonate with an appropriate amine. This process forms a tetrahedral intermediate that eventually leads to the desired carbamate product .

- Industrial Production :

- In industrial settings, similar principles are followed but on a larger scale, utilizing large reactors and precise control of reaction conditions to ensure high yield and purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, and how can its purity be assessed?

- Synthetic Routes : The compound is typically synthesized via carbamate protection of the amine group in tetrahydro-2H-pyran intermediates. For example, stepwise procedures involve coupling tert-butoxycarbonyl (Boc) groups to pyran derivatives under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) .

- Purity Assessment : Purity is evaluated using reverse-phase HPLC with UV detection (λ = 210–254 nm) and confirmed by LC-MS for molecular weight verification. Thin-layer chromatography (TLC) with iodine or ninhydrin staining can monitor reaction progress .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the tert-butyl group (δ ~1.3–1.5 ppm for CH₃) and the carbonyl resonance (δ ~155–160 ppm for the carbamate C=O). NOESY or COSY experiments may resolve stereochemical ambiguities in the tetrahydro-2H-pyran ring .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm carbamate functionality .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

- Handling : Use dry glassware and anhydrous solvents during synthesis. Conduct reactions in a fume hood with appropriate PPE (gloves, lab coat, safety goggles) .

Advanced Research Questions

Q. How can computational modeling optimize Diels-Alder reactions involving tert-butyl carbamate derivatives?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like COMSOL Multiphysics or Gaussian simulates electronic effects, while machine learning models (e.g., ICReDD’s workflow) identify optimal reaction conditions (solvent, temperature, catalyst) .

- Case Study : In β-secretase inhibitor synthesis, computational screening identified tert-butyl carbamate as a "chameleon" diene, enabling regioselective [4+2] cycloadditions with electron-deficient dienophiles .

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis of this compound?

- Chiral Analysis : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). X-ray crystallography of intermediates (e.g., tert-butyl ((2R,3S)-pyran-3-yl)carbamate) provides definitive stereochemical assignments .

- Dynamic Resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral auxiliaries to enhance diastereomeric excess .

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their crystallographic behavior?

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the carbamate N-H and pyran oxygen, stabilizing the lattice. Halogen bonds (e.g., with fluorinated aryl groups) further modulate packing efficiency .

- Application : These insights guide the design of co-crystals for improved solubility or bioavailability in drug development .

Q. What experimental and computational approaches validate the compound’s role in protease inhibition mechanisms?

- Biological Assays : Enzymatic assays (e.g., fluorescence-based β-secretase inhibition) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses within the enzyme’s active site .

- Data Integration : Combine NMR titration experiments (to monitor binding-induced chemical shift changes) with MD simulations to refine binding affinity calculations .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across studies?

- Root Cause Analysis : Check for batch-to-batch variability (e.g., Boc deprotection during storage) using LC-MS. Validate assay conditions (pH, temperature) against published protocols .

- Statistical Tools : Apply multivariate analysis (PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What advanced separation techniques improve the purification of complex reaction mixtures containing this compound?

- Chromatography : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA). Simulated moving bed (SMB) chromatography enhances throughput for large-scale syntheses .

- Membrane Technologies : Nanofiltration membranes with MWCO ~300–500 Da selectively remove unreacted Boc reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.